molecular formula C6H13NO4 B1676587 Migalastat CAS No. 108147-54-2

Migalastat

Número de catálogo: B1676587
Número CAS: 108147-54-2
Peso molecular: 163.17 g/mol
Clave InChI: LXBIFEVIBLOUGU-DPYQTVNSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Treatment of Fabry Disease

Migalastat is primarily indicated for adults and adolescents aged 16 years and older with a confirmed diagnosis of Fabry disease who have amenable GLA variants. The drug has received regulatory approval from multiple health authorities, including the FDA, EMA, and Health Canada, based on its ability to reduce kidney interstitial capillary cell globotriaosylceramide substrate levels .

Comparison with Enzyme Replacement Therapy

Clinical studies have demonstrated that this compound can provide comparable efficacy to traditional ERT. For instance, in the phase 3 ATTRACT study, this compound was shown to maintain renal function similarly to ERT while also reducing left ventricular mass index (LVMi) in patients with left ventricular hypertrophy . This finding is significant as it suggests that this compound may offer a more convenient oral treatment option without compromising therapeutic outcomes.

Long-term Efficacy and Safety

Research has indicated that long-term treatment with this compound is well-tolerated and effective. In a 30-month follow-up study from the ATTRACT trial, patients maintained stable renal function and experienced a decrease in LVMi without new safety concerns . The treatment was associated with low rates of clinical events related to renal, cardiac, or cerebrovascular issues during the open-label extension phase .

Table 1: Summary of Key Clinical Trials Involving this compound

Study NameDesignPopulationPrimary EndpointResults Summary
ATTRACT StudyRandomized, open-labelPatients aged 16-74 with Fabry diseaseChange in eGFRComparable efficacy to ERT; stable renal function observed
Phase 3 ExtensionOpen-label extensionPatients switched from ERTLVMi changeSignificant reduction in LVMi; well-tolerated
Long-term Follow-upLongitudinal observationalPatients on this compoundComposite clinical outcomesLow incidence of new clinical events; sustained benefits over time

Mecanismo De Acción

Migalastat funciona uniéndose y estabilizando la enzima alfa-galactosidasa A. Esta enzima es responsable de descomponer los glucoesfingolípidos, que se acumulan en las células de los pacientes con enfermedad de Fabry. Al estabilizar la enzima, this compound ayuda a reducir la acumulación de estos sustratos, lo que alivia los síntomas de la enfermedad .

Análisis Bioquímico

Biochemical Properties

Migalastat functions as a pharmacological chaperone by selectively and reversibly binding to the active sites of certain mutant forms of alpha-galactosidase A. This binding stabilizes the enzyme, allowing it to be properly folded and trafficked to the lysosomes, where it can degrade accumulated glycosphingolipids . The interaction between this compound and alpha-galactosidase A is crucial for its therapeutic effect, as it enhances the enzyme’s stability and activity in patients with amenable GLA mutations .

Cellular Effects

This compound has been shown to increase the activity of alpha-galactosidase A in various cell types, including white blood cells, skin cells, and kidney cells . By stabilizing the enzyme, this compound helps reduce the accumulation of glycosphingolipids in lysosomes, thereby mitigating the cellular dysfunction and damage associated with Fabry disease . Additionally, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effect .

Molecular Mechanism

At the molecular level, this compound binds to the active site of alpha-galactosidase A, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosomes . This binding interaction is reversible, allowing this compound to dissociate from the enzyme once it reaches the lysosomes, where the enzyme can then degrade accumulated glycosphingolipids . The pharmacological chaperone activity of this compound is specific to certain mutant forms of alpha-galactosidase A, making it effective only in patients with amenable GLA mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time . Long-term studies have shown that this compound can maintain its therapeutic effects, including the stabilization of alpha-galactosidase A and the reduction of glycosphingolipid accumulation, for extended periods . Additionally, this compound has been observed to have a favorable safety profile, with minimal degradation and consistent efficacy in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages . At therapeutic doses, this compound effectively stabilizes alpha-galactosidase A and reduces glycosphingolipid accumulation in relevant tissues . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the degradation of glycosphingolipids . By stabilizing alpha-galactosidase A, this compound enhances the enzyme’s ability to break down glycosphingolipids, reducing their accumulation in lysosomes . This interaction with the enzyme is crucial for the therapeutic effect of this compound in patients with Fabry disease .

Transport and Distribution

This compound is well-distributed within cells and tissues, with a volume of distribution ranging from 77 to 133 liters in healthy volunteers . The compound is transported to lysosomes, where it exerts its pharmacological chaperone activity by stabilizing alpha-galactosidase A . This extensive tissue penetration is essential for the effective treatment of Fabry disease .

Subcellular Localization

This compound primarily localizes to the lysosomes, where it stabilizes alpha-galactosidase A and facilitates the degradation of accumulated glycosphingolipids . The subcellular localization of this compound is directed by its binding to the enzyme, which allows it to be trafficked to the lysosomes . This targeted localization is critical for the therapeutic efficacy of this compound in patients with Fabry disease .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de migalastat implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo de piperidina y la introducción de grupos hidroxilo en posiciones específicas. Las condiciones de reacción normalmente implican el uso de grupos protectores para garantizar reacciones selectivas en las posiciones deseadas. El producto final se obtiene después de los pasos de desprotección y purificación .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Migalastat se somete a varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de productos hidroxilados, mientras que la reducción puede producir derivados desoxigenados .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de Migalastat

This compound es único en su mecanismo de acción como chaperona farmacológica. A diferencia de las terapias de reemplazo enzimático que proporcionan la enzima externamente, this compound funciona estabilizando la enzima propia del paciente, lo que la convierte en una opción de tratamiento más específica y potencialmente menos inmunogénica .

Actividad Biológica

Migalastat is an oral pharmacological chaperone used in the treatment of Fabry disease, a lysosomal storage disorder caused by the deficiency of the enzyme alpha-galactosidase A (α-Gal A). This compound stabilizes and enhances the activity of the mutant forms of α-Gal A, facilitating its transport to lysosomes and improving its enzymatic function. This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and safety profile, supported by data tables and research findings.

This compound binds to specific mutant forms of α-Gal A, promoting their proper folding and trafficking to lysosomes. This action increases the enzyme's activity, which is crucial for the breakdown of globotriaosylceramide (GL-3), a substrate that accumulates in Fabry disease. Studies have shown that this compound can enhance α-Gal A activity significantly across various mutant forms:

Mutant Form Baseline α-Gal A Activity (%) Post-Treatment Activity (%) Emax Increase (Fold)
Wild-Type1001401.4
Cardiac Variant18522.9
Nonsense Mutations00-

These results indicate that while this compound can restore some activity in certain mutants, it is ineffective for others, particularly those with nonsense mutations where no activity is measurable even post-treatment .

Clinical Efficacy

This compound's clinical efficacy has been evaluated in several pivotal studies:

  • ATTRACT Study : This Phase 3 study compared this compound to standard enzyme replacement therapy (ERT) in patients with amenable mutations. Key findings include:
    • Renal Function : Both treatments maintained stable renal function over 18 months, with no significant differences in estimated glomerular filtration rate (eGFR) between groups .
    • Cardiac Mass Reduction : Patients treated with this compound experienced a reduction in left ventricular mass index (LVMi), suggesting a positive impact on cardiac health .
  • FACETS Study : Another Phase 3 trial demonstrated that this compound led to a significant reduction in GL-3 levels compared to placebo after six months. The results indicated that patients maintained reductions in both kidney interstitial capillary GL-3 and plasma lyso-Gb3 levels over time .

Safety Profile

This compound has generally been well-tolerated among patients. In long-term studies, adverse events were comparable to those observed with ERT. The most common side effects included gastrointestinal symptoms and headache, but these were typically mild and manageable .

Case Studies

Several case studies have illustrated the real-world application of this compound:

  • Case Study 1 : A 30-year-old male with classic Fabry disease switched from ERT to this compound after experiencing adverse reactions to ERT. After six months on this compound, his eGFR remained stable, and his LVMi decreased from baseline .
  • Case Study 2 : An older female patient treated with this compound showed significant improvements in quality of life metrics and stabilization of cardiac function over a follow-up period exceeding two years .

Propiedades

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIFEVIBLOUGU-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022520
Record name Migalastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fabry disease is a progressive X-linked lysosomal storage disorder which affects males and females. Fabry disease-causing mutations occur in the galactosidase alpha (GLA) gene and result in a deficiency of the lysosomal enzyme alpha-galactosidase A (alpha-Gal A) that is required for glycosphingolipid substrate (GL-3 and lyso-Gb3) metabolism. Reduced alpha-Gal A activity is, therefore, associated with the progressive accumulation of glycosphingolipid substrate in vulnerable organs and tissues, which ultimately leads to the morbidity and mortality associated with Fabry disease. Certain GLA mutations can result in the production of abnormally folded and unstable mutant forms of alpha-Gal A. Migalastat is subsequently a pharmacological chaperone that is designed to selectively and reversibly bind with high affinity to the active sites of certain mutant forms of alpha-Gal A, the genotypes of which are referred to as amenable mutations. Such migalastat binding stabilizes these mutant forms of alpha-Gal A in the endoplasmic reticulum and facilitates their proper trafficking to lysosomes. Once in the lysosomes and surrounded by an environment defined by lower pH and higher concentrations of relevant glycosphingolipid substrates, migalastat dissociates from alpha-Gal A, thereby restoring the alpha-Gal A activity, leading to the catabolism of glycosphingolipids like globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3) since the alpha-Gal A variants still retain enzymatic activity. The GLA mutations that are amenable and not amenable to treatment with migalastat are regularly maintained and updated on online sites that are readily accessible by healthcare providers.
Record name Migalastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

108147-54-2
Record name 1-Deoxygalactonojirimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108147-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Migalastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108147542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Migalastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Migalastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIGALASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4XNY919FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

244-246
Record name Migalastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Migalastat
Reactant of Route 2
Migalastat
Reactant of Route 3
Migalastat
Reactant of Route 4
Migalastat
Reactant of Route 5
Migalastat
Reactant of Route 6
Migalastat
Customer
Q & A

A: Migalastat (1-Deoxygalactonojirimycin) is an orally bioavailable pharmacological chaperone that selectively binds to and stabilizes specific mutant forms of the lysosomal enzyme α-galactosidase A (α-Gal A) [, , , , , , ]. These mutations often cause misfolding of α-Gal A, leading to its retention in the endoplasmic reticulum (ER) and subsequent degradation [, , ]. By binding to the active site of the mutant enzyme, this compound acts as a molecular chaperone, facilitating proper folding, increasing its stability, and promoting its trafficking to lysosomes [, , ]. This increase in lysosomal α-Gal A activity leads to a reduction in the accumulation of its substrates, primarily globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3), which are implicated in the pathogenesis of Fabry disease [, , ].

A: The molecular formula of this compound is C6H13NO5, and its molecular weight is 179.17 g/mol. For detailed spectroscopic data, please refer to published literature exploring its structural characterization [].

A: While specific data on material compatibility is limited in the provided research, studies highlight the impact of food on this compound pharmacokinetics. Co-administration with high-fat meals significantly decreased its maximum concentration (Cmax) and area under the curve (AUC) []. This emphasizes the importance of considering food intake in relation to this compound administration.

A: this compound itself does not exhibit catalytic activity. It functions as a pharmacological chaperone, stabilizing and increasing the activity of the target enzyme, α-Gal A [, , , , , , ].

A: Yes, computational chemistry techniques, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, have been utilized to investigate this compound and related analogs []. These methods aid in understanding the structural features contributing to its activity and guide the development of new potential therapeutic agents.

A: SAR studies have revealed crucial structural elements for this compound's activity. For instance, N-alkylation, deoxygenation at the C-2 position, or epimerization at the C-3 position significantly diminished its inhibitory potency against α-Gal A []. This highlights the importance of specific structural features for its chaperone activity.

A: The provided literature focuses primarily on this compound's in vivo stability and formulation for oral bioavailability. Research indicates that it is absorbed at a moderate rate and eliminated relatively rapidly, with a half-life of 3-4 hours [, ]. Specific strategies to further enhance stability or solubility are not extensively discussed within these studies.

ANone: The provided research primarily focuses on clinical studies and does not delve into specific SHE regulatory aspects.

A: Studies demonstrate that this compound exhibits dose-proportional pharmacokinetics [, , ]. Following oral administration, it reaches peak plasma concentrations within 1.5 to 3.5 hours and has a half-life of 3 to 4 hours [, ]. It is primarily eliminated unchanged in the urine [, ]. this compound effectively reduces lyso-Gb3 levels in plasma and tissues of Fabry mice []. In humans, it increases α-Gal A activity and reduces GL-3 in urine and kidneys in patients with amenable mutations [, , ].

A: In vitro studies using Fabry lymphoblasts demonstrated that this compound significantly increased intracellular α-Gal A activity []. Preclinical studies in Fabry transgenic mice showed that oral administration of this compound effectively reduced tissue GL-3 and lyso-Gb3 levels []. Clinical trials (FACETS, ATTRACT) confirmed its efficacy in patients with amenable GLA mutations, demonstrating reductions in left ventricular mass index, stabilization of renal function, and improvement in gastrointestinal symptoms [, , , , , ].

A: Resistance to this compound is primarily associated with non-amenable GLA mutations, where the drug cannot effectively stabilize and restore the function of the mutated α-Gal A enzyme [, , , , ]. Information regarding cross-resistance to other compounds or classes is limited within the provided research.

ANone: This aspect falls outside the scope of the provided research papers, which primarily focus on the compound's mechanism of action and efficacy.

ANone: The provided research does not delve into specific drug delivery or targeting strategies for this compound. Its current formulation focuses on oral bioavailability.

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique utilized for measuring this compound concentrations and monitoring biomarker levels in biological samples [, ].

ANone: This aspect is not addressed in the provided scientific research.

ANone: While the research highlights the oral bioavailability of this compound, detailed studies on its dissolution rate and solubility in various media are not extensively discussed.

ANone: Specific details on the validation parameters (accuracy, precision, specificity) for this compound analytical methods are not explicitly described within these research papers.

ANone: The provided literature primarily focuses on the research and development of this compound and does not delve into specific quality control and assurance procedures.

ANone: The potential immunogenicity of this compound is not discussed in the provided research articles.

ANone: These specific aspects are not extensively covered in the provided scientific research.

A: Research on this compound began with the discovery of 1-deoxygalactonojirimycin's potential as a pharmacological chaperone for α-Gal A []. This led to the development of this compound, which demonstrated efficacy in preclinical models and subsequently in clinical trials [, , , , , , ]. In 2016, this compound received approval in the European Union for the long-term treatment of patients with Fabry disease and amenable GLA mutations [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.